2-methyl-N-[(oxan-3-yl)methyl]pyrimidin-4-amine
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Overview
Description
2-methyl-N-[(oxan-3-yl)methyl]pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a 2-methyl group and an oxan-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[(oxan-3-yl)methyl]pyrimidin-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyrimidin-4-amine with oxan-3-ylmethyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[(oxan-3-yl)methyl]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the oxan-3-ylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-methyl-N-[(oxan-3-yl)methyl]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-[(oxan-3-yl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-methylpyrimidin-4-amine: Lacks the oxan-3-ylmethyl group but shares the pyrimidine core.
N-[(oxan-3-yl)methyl]pyrimidin-4-amine: Lacks the 2-methyl group but contains the oxan-3-ylmethyl substitution.
2-methyl-N-[(oxan-3-yl)methyl]pyridine-4-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
2-methyl-N-[(oxan-3-yl)methyl]pyrimidin-4-amine is unique due to the presence of both the 2-methyl and oxan-3-ylmethyl groups, which confer specific chemical and biological properties. This combination of substituents can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-methyl-N-(oxan-3-ylmethyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-9-12-5-4-11(14-9)13-7-10-3-2-6-15-8-10/h4-5,10H,2-3,6-8H2,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIXZVLRYZPCSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)NCC2CCCOC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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